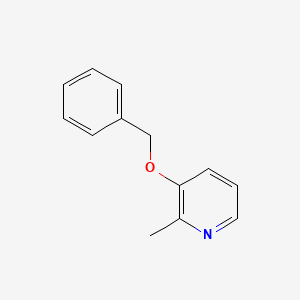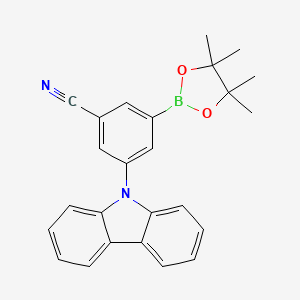![molecular formula C8H7BrClN3 B13120152 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methyl group attached to a pyrazolo[4,3-c]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the pyrazolo[4,3-c]pyridine ring system.
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromomethyl group.
3-(Chloromethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its bromomethyl, chlorine, and methyl substituents on the pyrazolo[4,3-c]pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
3-(bromomethyl)-6-chloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-2-8(10)11-4-5(7)6(3-9)12-13/h2,4H,3H2,1H3 |
Clave InChI |
XGDHKDYWVKMULR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=NC=C2C(=N1)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


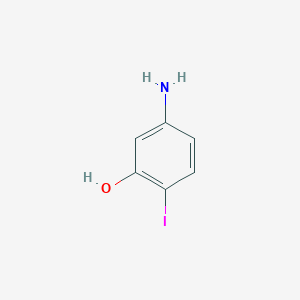
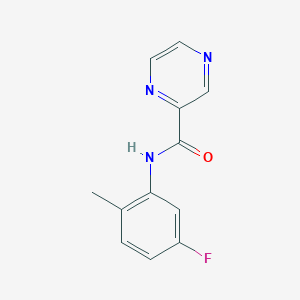
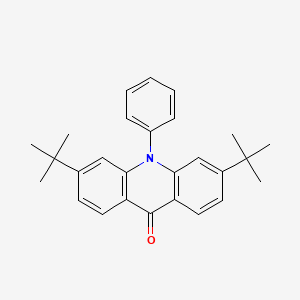
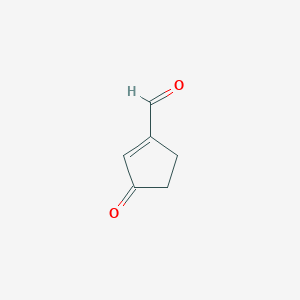
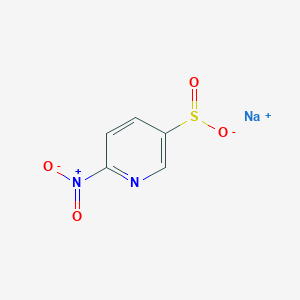

![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
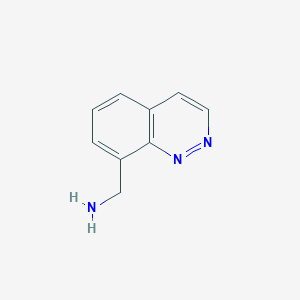
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
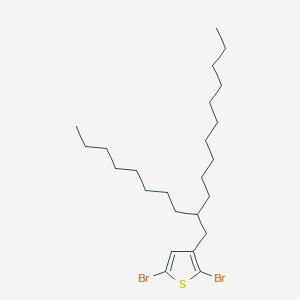
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
